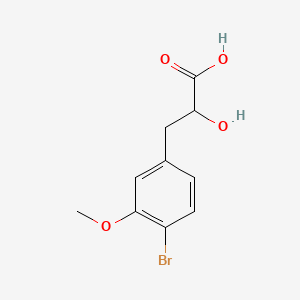
3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C10H11BrO4 It is a derivative of phenylpropanoic acid, featuring a bromine atom and a methoxy group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid typically involves the bromination of 3-methoxyphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The bromination process selectively introduces a bromine atom at the para position relative to the methoxy group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets. Detailed studies on its interaction with biological macromolecules are necessary to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-methoxyphenol: Similar structure but lacks the propanoic acid moiety.
3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid: An oxidized derivative.
3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanol: A reduced derivative.
Uniqueness
3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring, along with a hydroxyl group on the propanoic acid chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11BrO4 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,12H,4H2,1H3,(H,13,14) |
Clave InChI |
IIOZMNFRUWEWJD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC(C(=O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)
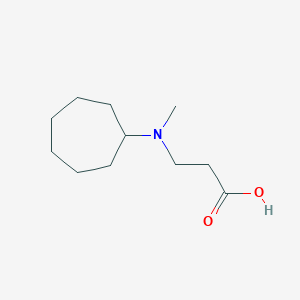

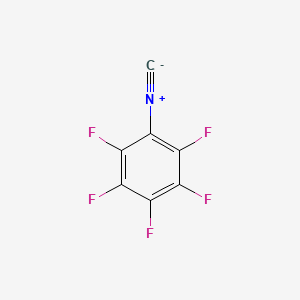
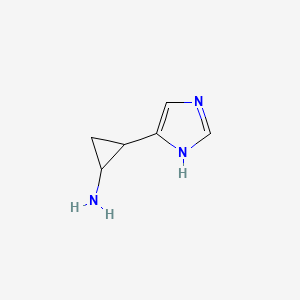
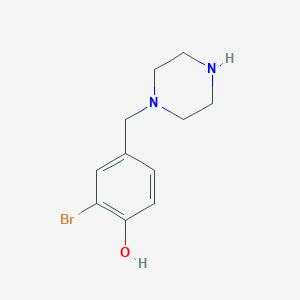
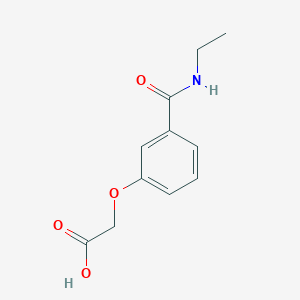


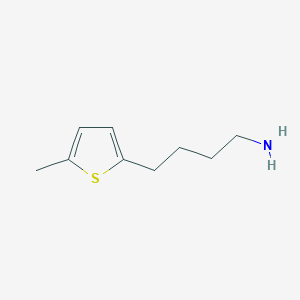
![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)

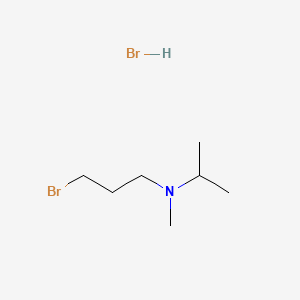
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13586317.png)
